2-甲基-4,5,6,7-四氢-2H-吲唑-4-羧酸

描述

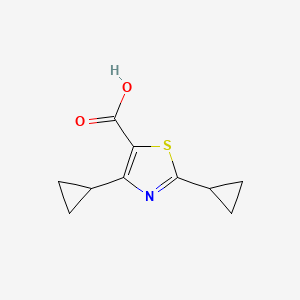

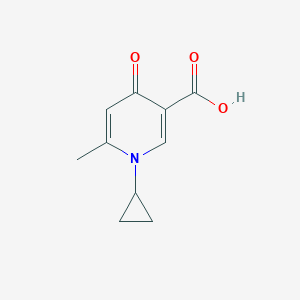

“2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are of great interest in medicinal research due to their wide variety of biological properties .

Synthesis Analysis

Novel 4,5,6,7-tetrahydro-2H-indazole derivatives were obtained via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .Molecular Structure Analysis

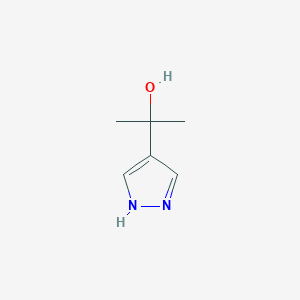

The molecular structure of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Physical and Chemical Properties Analysis

The molecular weight of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is 180.20 g/mol .科学研究应用

抗炎应用

吲唑核,尤其是在像2-甲基-4,5,6,7-四氢-2H-吲唑-4-羧酸这样的化合物中,已被发现具有显著的抗炎特性。 例如,四氢-2H-吲唑的衍生物已被合成,并证明在弗氏佐剂诱导的关节炎和角叉菜胶诱导的浮肿等实验模型中具有体内抗炎潜力 。这些发现表明在开发新的抗炎疗法方面具有潜在的应用。

抗菌活性

吲唑衍生物也因其抗菌功效而被研究。吲唑核的结构修饰可以导致对各种微生物菌株具有强效活性的化合物。 这为该化合物在开发新的抗菌剂方面打开了可能性 .

抗癌研究

吲唑部分正在被研究用于其在抗癌治疗中的潜力。它与各种生物靶标相互作用的能力使其成为设计新型抗癌药物的宝贵支架。 对四氢-2H-吲唑特定衍生物的研究可以产生对抗癌症的治疗策略的新见解 .

降血糖作用

吲唑化合物已显示出通过其降血糖作用治疗糖尿病的希望。通过调节血糖水平,这些化合物可用于更有效地控制糖尿病。 进一步研究2-甲基-4,5,6,7-四氢-2H-吲唑-4-羧酸在该领域的具体应用可能非常有益 .

抗原生动物特性

吲唑衍生物的抗原生动物特性可以增强对抗原生动物感染的斗争。 这些化合物可以导致针对由原生动物寄生虫引起的疾病的新治疗方法,为热带医学领域做出贡献 .

降压潜力

吲唑衍生物已被研究用于其降压作用。 通过调节生物途径降低血压的能力使这些化合物成为心血管药物开发的有趣候选者 .

材料科学和分子工程

吲唑的晶体结构,包括其氢键和芳香相互作用,对材料科学和分子工程具有影响。 这可能导致在创建具有特定所需特性的新材料方面的应用.

神经保护作用

吲唑与神经保护作用有关,这可以用于治疗神经退行性疾病。 在这种情况下探索四氢-2H-吲唑衍生物可以为治疗干预提供新途径 .

未来方向

Indazole derivatives have shown a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid”, need to be explored further for the treatment of various pathological conditions .

作用机制

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indazole derivatives can interact with their targets to induce a variety of biological effects . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner , suggesting that they may affect inflammatory pathways.

Result of Action

Indazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .

生化分析

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, it interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid influences various cellular processes. It has been observed to inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it modulates gene expression by inhibiting the activity of transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid have been studied over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory mediators .

Dosage Effects in Animal Models

The effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments.

属性

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWPIGWXURCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(CCCC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557768-83-8 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)